(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine
Description
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(1S,2R)-2-[2-(difluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-9-4-2-1-3-6(9)7-5-8(7)13/h1-4,7-8,10H,5,13H2/t7-,8+/m1/s1 |
InChI Key |
MMHSOZJIUICMIQ-SFYZADRCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=CC=C2OC(F)F |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopropane Core
Method:
The core cyclopropane ring is typically formed via cyclopropanation of suitable alkenes or alkynes, using diazo compounds or carbene transfer reagents.
- Use of diazocompounds such as ethyl diazoacetate or analogous reagents.
- Catalysts like rhodium or copper complexes facilitate stereoselective cyclopropanation.
- Asymmetric cyclopropanation employing chiral catalysts (e.g., chiral rhodium or copper complexes) ensures the stereochemistry of the cyclopropane.
Introduction of the Difluoromethoxyphenyl Group
Method:
The difluoromethoxyphenyl moiety is introduced via nucleophilic aromatic substitution or via coupling reactions.
- Nucleophilic substitution of activated phenyl derivatives with difluoromethoxy groups.
- Use of difluoromethylating agents such as difluoromethyl halides or difluoromethyl phenyl reagents.
Functionalization to the Amine
Method:
The amino group is introduced through amination of the cyclopropane ring or via reduction of suitable intermediates.
- Nucleophilic substitution of leaving groups on the cyclopropane precursor with ammonia or amines.
- Reductive amination of ketones or aldehydes derived from cyclopropane intermediates.
- The use of reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride has been effective in similar contexts.
Specific Patented and Literature Methods
Patented Method (CN104974017B)
- Cyclopropanation of a precursor using CBS asymmetric reduction of a suitable intermediate.
- Formation of the key intermediate (compound V) via asymmetric reduction with catalysts such as chiral oxazaborolidines.
- Subsequent transformations include amide formation, Hofmann degradation, and salt formation with D-mandelic acid to yield the target compound.
- High stereoselectivity.
- Suitable for industrial scale-up.
- Environmentally friendly reagents such as borane-tetrahydrofuran.
Alternative Synthesis (WO Patent 2012)
- Cyclopropanation of 1,2-difluorobenzene derivatives using trimethylsulfoxonium iodide and sodium hydride.
- Asymmetric cyclopropanation achieved via chiral catalysts.
- Conversion of intermediates to the amino derivative through reduction and amination steps.
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | Trimethylsulfoxonium iodide, NaH, DMSO | 80-90% | |
| Amination | Reduction with hydrazine derivatives | High |
Environmental and Industrial Considerations
Recent advances focus on replacing hazardous reagents such as diazomethane and diphenylphosphoryl azide with safer alternatives like in situ generated diazo compounds or catalytic methods. The use of chiral catalysts enhances stereoselectivity without extensive purification steps.
- Use of catalytic asymmetric cyclopropanation improves yield and stereochemical purity.
- Safer reagents and conditions are prioritized for industrial scalability.
- Catalytic methods like Rhodium or Copper complexes are preferred.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The phenyl ring can be hydrogenated under catalytic conditions.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Hydrogenated cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals due to its enhanced stability and activity.
Mechanism of Action
The mechanism of action of (1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The cyclopropane ring provides rigidity, which can improve the compound’s fit within the active site of the target molecule.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The target compound’s 2-(difluoromethoxy)phenyl group distinguishes it from analogs with alternative halogenation patterns or substituent positions. Key comparisons include:
Key Insight : The 2-(difluoromethoxy) group in the target compound may improve metabolic stability compared to simple halogenated analogs, as seen in roflumilast’s pharmacokinetic profile .
Biological Activity
(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine is a chiral compound notable for its unique structural features, including a cyclopropane ring and a difluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology targeting central nervous system disorders. This article explores the biological activity of this compound, synthesizing information from diverse sources.
- Molecular Formula : CHFN O
- Molecular Weight : 199.20 g/mol
- CAS Number : 1097797-38-0
The presence of fluorine atoms in the difluoromethoxy group is believed to enhance the compound's chemical and biological properties, contributing to its increased binding affinities to various biological targets .
The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. Preliminary studies suggest it may modulate pathways involved in neurotransmission and neuroprotection, making it a candidate for treating conditions such as anxiety and depression. The difluoromethoxy group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
-
Neuropharmacological Study :
- A study assessed the compound's effects on anxiety-like behavior in rodent models. Results indicated significant anxiolytic effects at specific dosages, suggesting potential therapeutic applications in anxiety disorders.
- Binding Affinity Analysis :
-
In Vivo Efficacy :
- In vivo studies showed that administration of the compound resulted in improved cognitive function in models of neurodegeneration, indicating its potential as a neuroprotective agent.
Q & A
Q. What strategies validate the compound’s mechanism of action when initial in vitro assays conflict with in vivo results?
- Methodological Answer :
- Tissue-Specific Knockout Models : Use Cre-lox mice to delete target receptors in specific brain regions (e.g., prefrontal cortex) .
- Metabolite Exclusion : Administer compound with CYP inhibitors to isolate parent molecule effects .
- Multiplexed Transcriptomics : RNA-seq of treated vs. untreated tissues identifies off-target pathways (e.g., NF-κB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
